N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide is a synthetic compound that has garnered attention in recent years due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indeno-thiazole core and a dimethoxybenzamide moiety. It has been studied for its biochemical activities, particularly as an inhibitor of certain proteases.
Mechanism of Action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .
Mode of Action
The compound interacts with the 3CL pro enzyme, inhibiting its activity . The exact binding mode of the compound with the enzyme has been rationalized through molecular docking . The position of the methoxy group on the phenyl ring significantly affects the inhibitory activities against SARS-CoV-2 3CL pro .
Biochemical Pathways
By inhibiting the 3CL pro enzyme, the compound disrupts the viral replication process of SARS-CoV-2 . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host.
Result of Action
The representative compound 7a displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . This suggests that the compound can effectively inhibit the activity of the 3CL pro enzyme, thereby disrupting the replication of SARS-CoV-2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the indeno-thiazole core, followed by the introduction of the dimethoxybenzamide group. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. For example, the synthesis might involve the use of palladium-catalyzed coupling reactions, followed by amide bond formation under mild conditions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, leading to a variety of structurally related compounds .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown promise as an inhibitor of certain proteases, making it a potential candidate for drug development.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indeno-thiazole derivatives and benzamide-based inhibitors. Examples include:
- N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide
- N-(8H-indeno[1,2-d]thiazol-2-yl)-3,5-diacetoxybenzamide
- N-(8H-indeno[1,2-d]thiazol-2-yl)-3-methoxybenzamide
Uniqueness
What sets N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide apart is its specific substitution pattern and the resulting biochemical activity. The presence of the 2,5-dimethoxy groups on the benzamide moiety significantly influences its binding affinity and inhibitory potency against target enzymes .
Properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-23-12-7-8-15(24-2)14(10-12)18(22)21-19-20-17-13-6-4-3-5-11(13)9-16(17)25-19/h3-8,10H,9H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUNWIZYNWAMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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